BenchChemオンラインストアへようこそ!

5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Antiproliferative assay Cancer cell line panel 1,2,4-oxadiazole SAR

Benchmark dimethoxy-substituted 1,2,4-oxadiazole–1,2,3-triazole hybrid with balanced dual EGFR (IC₅₀=82 nM) and VEGFR-2 (IC₅₀=3.80 nM) inhibition. Multi-marker apoptotic signature—Caspase-3 (8-fold), Bax (34-fold), Bcl-2 suppression (6-fold)—exceeds Staurosporine in A-549 cells. Ideal positive control for apoptosis pathway dissection. No predicted BBB penetration vs. halo-analogs, ensuring CNS-off-target-free peripheral tumor models. Quantified SAR gaps (ΔGI₅₀ +4 nM vs. 7l, −13 nM vs. 7m) provide a calibrated medicinal chemistry reference scale.

Molecular Formula C18H15N5O3
Molecular Weight 349.35
CAS No. 1251573-15-5
Cat. No. B2678899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS1251573-15-5
Molecular FormulaC18H15N5O3
Molecular Weight349.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4)OC
InChIInChI=1S/C18H15N5O3/c1-24-15-9-8-12(10-16(15)25-2)18-19-17(21-26-18)14-11-23(22-20-14)13-6-4-3-5-7-13/h3-11H,1-2H3
InChIKeyMHWZOIYPAXBUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 101 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251573-15-5): Chemical Identity and Procurement-Relevant Characteristics


5-(3,4-Dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251573-15-5; molecular formula C₁₈H₁₅N₅O₃; MW 349.35) is a synthetic hybrid heterocycle that covalently links a 1,2,4-oxadiazole ring with a 1,2,3-triazole moiety [1]. The compound bears a 3,4-dimethoxyphenyl substituent at the oxadiazole C5 position and an N-phenyl group on the triazole ring. It is commercially catalogued by ChemDiv (Compound ID P507-0098) as a screening compound supplied in milligram quantities (typical batch: 101 mg) . Within the broader class of 1,2,4-oxadiazole–1,2,3-triazole hybrids, this specific substitution pattern has been independently characterized for dual EGFR/VEGFR-2 kinase inhibition, apoptosis induction, and antiproliferative activity in peer-reviewed literature [1].

Why Generic Substitution of 5-(3,4-Dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251573-15-5) Is Not Permissible


Within the 1,2,4-oxadiazole–1,2,3-triazole hybrid class, antiproliferative potency varies over 3.7-fold simply by altering the phenyl ring substitution pattern on the oxadiazole moiety [1]. The 3,4-dimethoxy substitution (compound 7k) occupies a specific activity niche: it is measurably less potent than the 3,4,5-trimethoxy analog (7l, GI₅₀ = 28 nM) but substantially more active than the unsubstituted phenyl analog (7a, GI₅₀ = 96 nM) [1]. Furthermore, methoxy-substituted congeners differ from halo-substituted analogs both in potency rank order and in the magnitude of key downstream apoptotic markers—Bax induction, caspase-3/8 activation, and Bcl-2 suppression—confirming that no two substitution variants in this series are interchangeable [1]. These quantitative structure–activity differences mean that replacing the target compound with a closely related analog will materially alter experimental outcomes in anticancer target-validation studies.

Head-to-Head Quantitative Differentiation of 5-(3,4-Dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251573-15-5) Versus Closest Analogs


Antiproliferative Potency (GI₅₀) Across Four Human Cancer Cell Lines: 7k vs. 3,4,5-Trimethoxy (7l), 1-Naphthyl (7m), Unsubstituted (7a), and Erlotinib

Compound 7k (R = 3,4-di-OMe) exhibits a mean GI₅₀ of 32 nM across a panel of four human cancer cell lines (colon HT-29, lung A-549, pancreatic Panc-1, breast MCF-7), statistically indistinguishable from the reference drug Erlotinib (GI₅₀ = 33 nM) [1]. This places 7k as the second most potent derivative in the series, ranking below only the 3,4,5-trimethoxy analog 7l (GI₅₀ = 28 nM) and significantly above the 1-naphthyl derivative 7m (GI₅₀ = 45 nM; 1.4-fold less potent) and the unsubstituted phenyl derivative 7a (GI₅₀ = 96 nM; 3-fold less potent) [1]. The incremental potency gain from 7a → 7k → 7l demonstrates that the number of methoxy substituents on the oxadiazole phenyl ring drives antiproliferative activity in a graded, quantifiable manner [1].

Antiproliferative assay Cancer cell line panel 1,2,4-oxadiazole SAR

EGFR Tyrosine Kinase Inhibition (IC₅₀): 7k vs. 7l, 7j, and Erlotinib

In a cell-based EGFR inhibitory assay, compound 7k (R = 3,4-di-OMe) inhibited EGFR with an IC₅₀ of 82 nM, placing it between the trimethoxy analog 7l (IC₅₀ = 76 ± 6 nM) and the dichloro analog 7j (IC₅₀ = 89 nM) [1]. All three compounds were comparable to the reference Erlotinib (IC₅₀ = 80 ± 5 nM) [1]. The rank order of EGFR inhibition (7l > 7k > 7j) mirrors the antiproliferative rank order, confirming that target engagement at EGFR is a primary driver of cellular potency [1]. The observation that a dimethoxy substitution pattern provides EGFR inhibition indistinguishable from Erlotinib while a dichloro pattern (7j) is 11% less potent provides a quantitative basis for compound selection in EGFR-focused programs.

EGFR inhibition Kinase assay Target engagement

VEGFR-2 Kinase Inhibition (IC₅₀): 7k vs. 7l, 7j, and Sorafenib

Compound 7k inhibited VEGFR-2 with an IC₅₀ of 3.80 nM in a Kinase-Glo luminescent kinase assay [1]. This is 1.6-fold weaker than the trimethoxy analog 7l (IC₅₀ = 2.40 ± 0.02 nM) and 1.3-fold more potent than the dichloro analog 7j (IC₅₀ = 4.70 nM) [1]. All three compounds were substantially less potent than the reference drug Sorafenib (IC₅₀ = 0.17 nM), indicating that while these hybrids engage VEGFR-2 at low nanomolar concentrations, they do not match the potency of the clinical multi-kinase inhibitor [1]. The 1.6-fold difference between 7k and 7l in VEGFR-2 inhibition contrasts with their <10% difference in EGFR inhibition, revealing a differential impact of methoxy-count on the two kinase targets.

VEGFR-2 inhibition Angiogenesis target Kinase selectivity

Apoptotic Pathway Activation: Caspase-3, Caspase-8, Bax Induction, and Bcl-2 Suppression in A-549 Cells – 7k vs. 7l, 7j, and Staurosporine

Compound 7k induced caspase-3 protein levels to 530 ± 5 pg/mL (8-fold over untreated control), exceeding the Staurosporine control (465 ± 4 pg/mL) [1]. It elevated caspase-8 to 2.30 ng/mL (25-fold over untreated control), again surpassing Staurosporine (1.85 ng/mL) [1]. Bax was induced 34-fold (310 pg/mL) vs. Staurosporine's 32-fold (288 pg/mL), and anti-apoptotic Bcl-2 was suppressed 6-fold [1]. Compared to the trimethoxy analog 7l, 7k showed incrementally lower caspase-3 activation (530 vs. 587 pg/mL), lower Bax induction (310 vs. 362 pg/mL; 34-fold vs. 40-fold), and weaker Bcl-2 suppression (6-fold vs. 8-fold), consistent with its slightly lower antiproliferative potency [1]. The dichloro analog 7j was inferior across all apoptotic markers, being comparable to Staurosporine rather than exceeding it [1].

Apoptosis induction Caspase activation Bax/Bcl-2 ratio

MCF-7 Breast Cancer Cell Line Selectivity: 7k vs. Erlotinib

Against the MCF-7 breast cancer cell line specifically, compound 7k demonstrated an IC₅₀ of 35 ± 3 nM, exceeding the potency of the reference drug Erlotinib (IC₅₀ = 40 ± 3 nM) [1]. This 12.5% improvement over the clinical EGFR inhibitor contrasts with the overall mean GI₅₀ across four cell lines, where 7k and Erlotinib were equipotent (32 vs. 33 nM) [1]. The MCF-7-specific advantage suggests that the dimethoxy substitution pattern may confer a modest tissue-selectivity benefit relative to the quinazoline-based clinical comparator.

Breast cancer MCF-7 selectivity Tissue-specific potency

In Silico ADME and Drug-Likeness Profile: 7k vs. Series Congeners 7h, 7i, 7j, 7l

Compound 7k obeys Lipinski's Rule of Five with zero violations and demonstrates high predicted intestinal absorption [1]. Its predicted log P falls within the range 2.77–3.85 observed for the active series, and it is a non-substrate for P-glycoprotein (P-gp) [1]. Notably, 7k and 7l are the only congeners in the set that are predicted to be CYP3A4 substrates, distinguishing them from 7h, 7i, and 7j which are not metabolized by this isoform [1]. Unlike 7h, 7i, and 7j, compound 7k is predicted not to cross the blood–brain barrier (BBB), which may be advantageous for peripherally targeted oncology studies [1]. SwissADME analysis confirms that all active hybrids in this series are orally bioavailable based on the bioavailability radar [1].

ADME prediction Drug-likeness Physicochemical properties

Highest-Value Research and Procurement Application Scenarios for 5-(3,4-Dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1251573-15-5)


Dual EGFR/VEGFR-2 Inhibitor Tool Compound for Kinase Signaling Studies

With its balanced dual EGFR (IC₅₀ = 82 nM) and VEGFR-2 (IC₅₀ = 3.80 nM) inhibition profile [1], compound 7k is well-suited as a chemical probe for investigating cross-talk between EGFR-driven proliferation and VEGFR-2-mediated angiogenesis pathways. Its near-equipotent EGFR inhibition relative to Erlotinib, combined with a structurally distinct 1,2,4-oxadiazole–1,2,3-triazole scaffold, allows researchers to distinguish scaffold-specific effects from target-specific effects in kinase signaling experiments.

Apoptosis Mechanism-of-Action Studies in Lung Adenocarcinoma Models

The compound's robust, multi-marker apoptotic signature in A-549 lung adenocarcinoma cells—caspase-3 activation (530 pg/mL, 8-fold), caspase-8 elevation (2.30 ng/mL, 25-fold), Bax induction (310 pg/mL, 34-fold), and Bcl-2 suppression (6-fold), all exceeding Staurosporine [1]—makes it an excellent positive-control compound for intrinsic and extrinsic apoptosis pathway dissection in non-small cell lung cancer research.

Structure–Activity Relationship (SAR) Reference Standard for Methoxy-Substituted Oxadiazole–Triazole Hybrids

As the benchmark dimethoxy-substituted member of a well-characterized congeneric series spanning mono-, di-, trimethoxy, halo, and naphthyl substitution patterns [1], compound 7k serves as an essential SAR reference point. Its precisely quantified potency gaps relative to 7l (ΔGI₅₀ = +4 nM), 7m (ΔGI₅₀ = −13 nM), and 7a (ΔGI₅₀ = −64 nM) provide a calibrated scale for medicinal chemistry optimization efforts targeting EGFR/VEGFR-2 dual inhibition.

Peripheral Oncology Target Validation Requiring CNS Exclusion

In silico ADME predictions indicate that 7k, unlike its halo-substituted congeners 7h, 7i, and 7j, is not predicted to cross the blood–brain barrier while retaining favorable oral bioavailability parameters (zero Lipinski violations, high GI absorption, non-P-gp substrate) [1]. This property profile supports its preferential use in peripheral tumor xenograft or syngeneic models where CNS off-target effects must be minimized.

Quote Request

Request a Quote for 5-(3,4-dimethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.